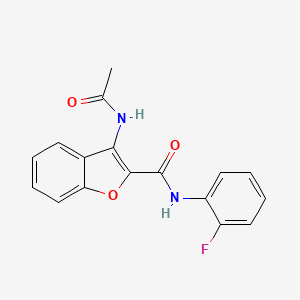
Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate” is a chemical compound with the CAS Number: 257632-57-8 . It has a molecular weight of 233.27 and its molecular formula is C13H15NO3 . The compound is typically in a liquid form or a low melting solid .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C13H15NO3/c1-3-4-12-14-10-7-9 (8-13 (15)16-2)5-6-11 (10)17-12/h5-7H,3-4,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid or low melting solid .Aplicaciones Científicas De Investigación
MBPA has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of a variety of compounds, including polymers and dyes. Additionally, MBPA has been studied for its potential applications in drug delivery and drug targeting.
Mecanismo De Acción
MBPA is believed to act as an electron-withdrawing group, stabilizing the transition state of certain reactions. This allows the compound to act as a catalyst in the synthesis of a variety of compounds. Additionally, MBPA may also act as an acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
MBPA has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and antimicrobial activities, as well as anti-inflammatory and antifungal effects. Additionally, it has been found to have the potential to modulate the activity of certain enzymes, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBPA has several advantages for laboratory experiments. It is non-toxic and has a low volatility, making it suitable for use in laboratory experiments. Additionally, it is water-soluble, making it easy to handle and store. However, MBPA is not very stable, and it is easily degraded by light and heat. Additionally, the synthesis of MBPA is not very efficient, making it difficult to obtain large quantities of the compound.
Direcciones Futuras
The potential applications of MBPA are still being explored. One potential application is in the development of new drugs and drug delivery systems. Additionally, MBPA could be used to study the effects of oxidative stress on cells and tissues, as well as to develop new treatments for diseases such as cancer and Alzheimer’s. Additionally, MBPA could be used to study the effects of environmental pollutants on human health. Additionally, MBPA could be used to develop new catalysts for chemical reactions, as well as to develop new materials for use in industrial processes. Finally, MBPA could be used to study the effects of drugs on the human body, as well as to develop new treatments for a variety of diseases.
Métodos De Síntesis
MBPA can be synthesized using a two-step process. The first step involves the reaction of 2-propyl-1,3-benzoxazole and acetic anhydride in the presence of a base such as pyridine to form the desired product. The second step involves the addition of methanol to the reaction mixture to complete the synthesis. The resulting product is a colorless, water-soluble solid.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-12-14-10-7-9(8-13(15)16-2)5-6-11(10)17-12/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPPBLJHJLURFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

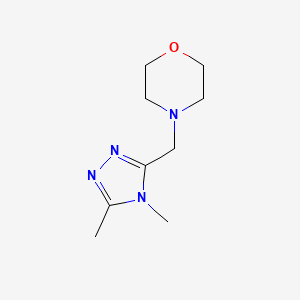
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)
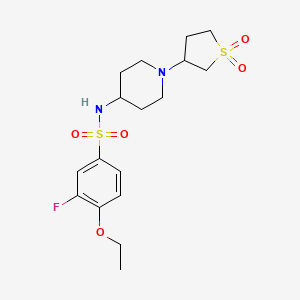
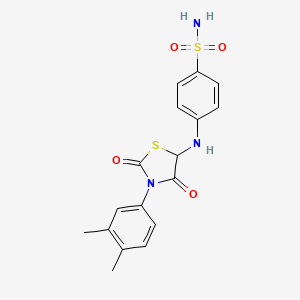
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
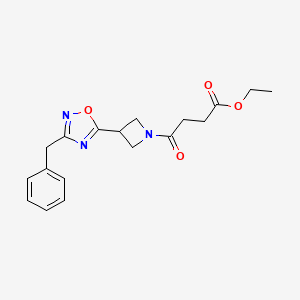
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)


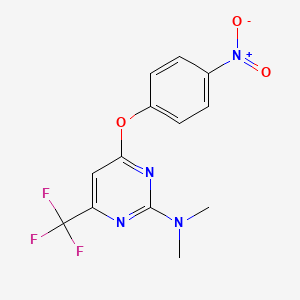
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)

